molecular formula C26H27N5O2 B135888 Reversan CAS No. 313397-13-6

Reversan

Cat. No. B135888
M. Wt: 441.5 g/mol
InChI Key: JTRXWCLQFAZHGP-UHFFFAOYSA-N
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Description

Reversan (CBLC4H10) is a selective and non-toxic inhibitor of multidrug resistance-associated protein 1 (MRP1) and P-glycoprotein (P-gp). It has the potential to treat neuroblastoma and other MRP1-overexpressing drug-refractory tumors .


Molecular Structure Analysis

Reversan has been structurally optimized for the identification of more potent compounds with superior pharmacological properties . The exact molecular structure of Reversan is not explicitly mentioned in the search results.


Physical And Chemical Properties Analysis

Reversan has a molecular weight of 441.53 and a chemical formula of C26H27N5O2 . Its solubility in DMSO is 18 mg/mL, and it’s insoluble in water . More detailed physical and chemical properties are not provided in the search results .

Scientific Research Applications

1. Enhancing Therapeutic Index in Chemotherapy

Reversan has been identified as a significant modulator of MRP1-mediated drug resistance, both in vitro and in vivo. This modulation can enhance the effectiveness of conventional chemotherapeutic agents against drug refractory tumor cells, such as in neuroblastoma and other cancers. By overcoming MRP1-mediated resistance, Reversan potentially increases the sensitivity of these tumors to treatments like doxorubicin, vincristine, and etoposide, without contributing to increased toxicity. This suggests Reversan's potential in improving the therapeutic index of chemotherapy in treating neuroblastoma and other MRP1-positive tumors (Burkhart et al., 2008).

2. Application in Reversible Covalent Chemistry

Research in reversible covalent polymers, which can alter their bond arrangement and structure in response to external stimuli while retaining stability, has seen significant advancement. This area of study, although still emerging, shows promise in synthesizing new materials with novel functionalities. These advancements are key in developing technologies such as self-healing materials, reprocessing, and controlled degradation. The study and application of reversible covalent chemistry are directed towards large-scale applications, indicating a broad potential impact on materials science and engineering (Z. Zhang et al., 2018).

3. Reversible Logic in Computing

Reversible logic has emerged as a critical research area, with applications in quantum computing, low-power CMOS, nanocomputing, and optical computing. The development of reversible logic circuits, such as Binary Coded Decimal (BCD) adders, is a focus of current research. These circuits offer advantages like reduced number of gates, garbage outputs, and delays, highlighting their potential in designing more efficient computing systems. The efficient implementation of reversible logic is a significant step forward in the field of computing, potentially leading to more energy-efficient and powerful computational technologies (Biswas et al., 2008).

Safety And Hazards

The specific safety and hazards associated with Reversan are not detailed in the search results . As with any chemical compound, appropriate safety measures should be taken when handling and using Reversan.

properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2/c32-26(27-12-7-13-30-14-16-33-17-15-30)22-19-28-31-24(21-10-5-2-6-11-21)18-23(29-25(22)31)20-8-3-1-4-9-20/h1-6,8-11,18-19H,7,12-17H2,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRXWCLQFAZHGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=C3N=C(C=C(N3N=C2)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367845
Record name Reversan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Reversan

CAS RN

313397-13-6
Record name Reversan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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